molecular formula C10H12N4O4 B13395276 Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-

Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-

Cat. No.: B13395276
M. Wt: 252.23 g/mol
InChI Key: VGONTNSXDCQUGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- typically involves the glycosylation of hypoxanthine with a protected deoxyribose derivative. One common method includes the use of a silyl-protected hypoxanthine and a protected deoxyribose derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is carried out under anhydrous conditions to yield the desired nucleoside after deprotection steps .

Industrial Production Methods: Industrial production of Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- often involves enzymatic synthesis using nucleoside phosphorylases. These enzymes catalyze the transfer of a ribose or deoxyribose moiety from a donor nucleoside to hypoxanthine, forming the desired product. This method is advantageous due to its high specificity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of modified nucleosides and nucleotides for studying nucleic acid interactions and enzyme mechanisms.

    Biology: Serves as a substrate for nucleoside phosphorylases and other enzymes involved in nucleotide metabolism.

    Medicine: Investigated for its potential antiviral and anticancer properties. It is also used in the development of nucleoside analogs for therapeutic purposes.

    Industry: Employed in the production of nucleic acid-based diagnostics and therapeutics

Mechanism of Action

The mechanism of action of Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- involves its incorporation into DNA, where it can pair with cytosine during DNA replication. This can lead to mutations and alterations in the genetic code. Additionally, it can act as a substrate for various enzymes, influencing nucleotide metabolism and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- is unique due to its specific role in DNA and its ability to pair with cytosine, leading to potential mutagenic effects. Its deoxyribose sugar distinguishes it from other nucleosides like inosine and adenosine, which contain ribose .

Properties

IUPAC Name

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONTNSXDCQUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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